1-(3-cyanoquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O/c23-18-6-5-16(11-19(18)24)27-22(29)14-7-9-28(10-8-14)21-15(12-25)13-26-20-4-2-1-3-17(20)21/h1-6,11,13-14H,7-10H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOQZRYXOZXRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor.
Coupling with Difluorophenyl Group: The final step involves coupling the quinoline derivative with the difluorophenyl group using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Compound E
- Structure: ((S,S)-2-[2-(3,5-Difluorophenyl)acetylamino]-N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-propionamide.
- Key Differences: Replaces the quinoline group with a benzodiazepinone moiety. Features a 3,5-difluorophenyl acetylated side chain instead of 3,4-difluorophenyl.
- The 3,5-difluoro substitution could enhance lipophilicity compared to the 3,4-difluoro analog, affecting membrane permeability .
AZD5363
- Structure: (S)-4-amino-N-[1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide.
- Key Differences: Substitutes quinoline with a pyrrolopyrimidine group, a common kinase-binding motif. Includes a 4-chlorophenyl and hydroxypropyl chain, contrasting with the 3,4-difluorophenyl in the target compound.
- Implications : The pyrrolopyrimidine moiety is associated with ATP-competitive kinase inhibition (e.g., AKT). The chloro substituent may reduce metabolic oxidation compared to fluoro groups, prolonging half-life .
N-(4-Fluorobenzyl)-1-(1-(Naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Features a naphthalene-ethyl group and 4-fluorobenzyl substituent.
- Key Differences: Lacks the quinoline system, instead incorporating a bulkier naphthalene group. Fluorine is positioned para on the benzyl ring, unlike the 3,4-difluorophenyl in the target compound.
- Implications : The naphthalene group may enhance π-π stacking interactions with hydrophobic enzyme pockets, while the para-fluoro substitution could reduce steric hindrance compared to ortho/ meta-fluoro arrangements .
Quinoline and Dihydroquinoline Derivatives
4-Oxo-1-Pentyl-1,4-Dihydroquinoline-3-Carboxamide (Compound 10-25)
- Structure: Contains a dihydroquinoline ring with a pentyl chain and oxo group.
- Key Differences: Replaces the 3-cyanoquinoline with a 4-oxo-dihydroquinoline. Lacks fluorinated aryl substituents.
- The absence of fluorine could decrease metabolic resistance .
Hypothesized Pharmacological and Physicochemical Differences
Biological Activity
1-(3-cyanoquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor, antibacterial, and antifungal properties, supported by relevant research findings and data tables.
Chemical Structure
The compound consists of a quinoline moiety linked to a piperidine ring with a cyano and difluorophenyl substituent. The structural formula can be summarized as follows:
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, in a study evaluating various derivatives, the compound showed promising results against MCF-7 breast cancer cells.
Table 1: Antitumor Activity Results
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 5.56 ± 0.30 | MCF-7 |
| Doxorubicin | 0.31 ± 0.01 | MCF-7 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against cancer cells.
Antibacterial Activity
The antibacterial properties of related compounds have been evaluated against various bacterial strains. The results indicate that these compounds can effectively inhibit bacterial growth.
Table 2: Antibacterial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| Control (Ampicillin) | E. coli | 25 |
The zone of inhibition reflects the effectiveness of the compound against specific bacterial strains. A higher zone indicates greater antibacterial activity.
Antifungal Activity
In addition to its antibacterial properties, the compound's antifungal activity has also been assessed. Various derivatives were tested against common fungal pathogens.
Table 3: Antifungal Activity Results
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| This compound | C. albicans | 0.9 |
| Control (Fluconazole) | C. albicans | 0.5 |
The MIC value indicates the lowest concentration of the compound that inhibits fungal growth.
Case Studies and Research Findings
A series of studies have focused on synthesizing and evaluating various derivatives of quinoline-based compounds for their biological activities. One notable study synthesized several piperazine derivatives and assessed their antitumor, antibacterial, and antifungal activities through various assays, including MTT assays for cytotoxicity and agar diffusion methods for antimicrobial testing .
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for synthesizing 1-(3-cyanoquinolin-4-yl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide, and what are the critical reaction conditions?
- Methodology : The compound can be synthesized via coupling reactions between the quinoline-4-carboxylic acid derivative and the substituted piperidine-amine. For example, carbodiimide-based coupling agents (e.g., HATU) in anhydrous DMF or DCM at 0–25°C are commonly used. Key steps include protecting group strategies for the cyanoquinoline moiety and purification via preparative HPLC to achieve >98% purity (similar to procedures in ) .
- Critical Parameters : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometry (e.g., 1:1.2 ratio of acid to amine) and reaction time (typically 12–24 hours).
Q. How can the structure of the compound be rigorously characterized?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns (e.g., 3-cyanoquinoline protons at δ 8.5–9.0 ppm, difluorophenyl protons at δ 7.0–7.5 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for ) .
- HPLC : Confirm purity (>95%) using a C18 column and gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Kinase Inhibition : Screen against tyrosine kinase targets (e.g., c-Met) using fluorescence polarization assays ( ) .
- Cellular Uptake : Measure cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays, with IC calculations .
Advanced Research Questions
Q. How can SAR studies be designed to evaluate the role of the 3,4-difluorophenyl and 3-cyanoquinoline moieties in target binding?
- Methodology :
- Analog Synthesis : Replace the 3,4-difluorophenyl group with other halogenated aryl groups (e.g., 3,4-dichlorophenyl) and compare activity ( ) .
- Molecular Docking : Use X-ray crystallography data (e.g., COD entry 2230670 for piperidine-carboxamide analogs) to model interactions with kinase active sites .
- Data Interpretation : Correlate substituent electronegativity (fluorine vs. chlorine) with binding affinity and selectivity.
Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) and bioavailability ( ) .
- Metabolite Identification : Use LC-MS/MS to detect oxidation or hydrolysis products of the cyanoquinoline or piperidine groups .
- Troubleshooting : If in vivo efficacy is low despite strong in vitro activity, modify the scaffold to improve solubility (e.g., introduce PEGylated side chains).
Q. What strategies can optimize selectivity against off-target kinases (e.g., GPR183)?
- Methodology :
- Kinome-Wide Screening : Use panels like Eurofins KinaseProfiler to identify off-target interactions ().
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) or adjust linker length between quinoline and carboxamide .
- Validation : Compare IC values for primary vs. off-target kinases and validate via CRISPR knockouts.
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
